H2O6S2Zn

Zinc bisulfite

CAS No.: 15457-98-4

Cat. No.: VC17002383

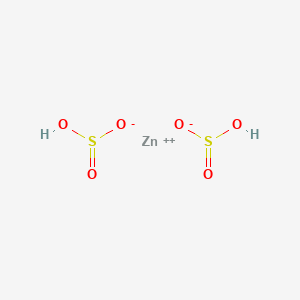

Molecular Formula: Zn(HSO3)2

H2O6S2Zn

Molecular Weight: 227.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15457-98-4 |

|---|---|

| Molecular Formula | Zn(HSO3)2 H2O6S2Zn |

| Molecular Weight | 227.5 g/mol |

| IUPAC Name | zinc;hydrogen sulfite |

| Standard InChI | InChI=1S/2H2O3S.Zn/c2*1-4(2)3;/h2*(H2,1,2,3);/q;;+2/p-2 |

| Standard InChI Key | ZTUVUXVSZXNSCL-UHFFFAOYSA-L |

| Canonical SMILES | OS(=O)[O-].OS(=O)[O-].[Zn+2] |

Introduction

Zinc bisulfite, often represented as Zn(HSO3)2, is a compound that belongs to the class of sulfites. It is used in various industrial processes due to its properties as a reducing agent. Despite its utility, detailed information on zinc bisulfite is somewhat limited compared to other sulfite compounds like sodium bisulfite.

Applications and Uses

Zinc bisulfite is utilized in several industrial applications, including:

-

Reducing Agent: It is used to reduce oxidized compounds in chemical reactions, often in processes involving organic compounds .

-

Metallurgical Processes: Historically, zinc bisulfite was explored in metallurgical processes, such as the zinc-bisulfite process, which aimed to extract metals from ores using the sulfur content within the ore itself .

Hazard Classification

| Hazard Type | Description |

|---|---|

| Chemical Reactivity | Reacts violently with oxidizing agents, producing heat and potentially flammable products. |

| Environmental Impact | Generates sulfur dioxide gas upon reaction with acids, contributing to air pollution. |

Research Findings and Challenges

Research on zinc bisulfite is limited compared to other sulfite compounds. Most studies focus on its applications in chemical synthesis and metallurgy rather than its fundamental properties. Challenges in studying zinc bisulfite include its reactivity and the difficulty in isolating it in a pure form for detailed analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume